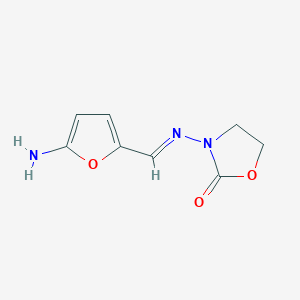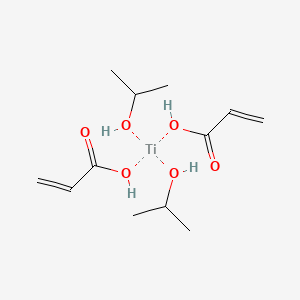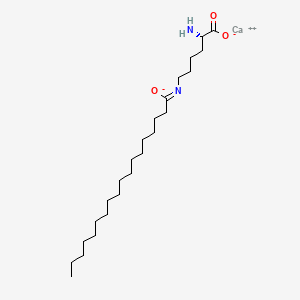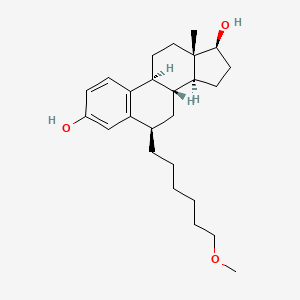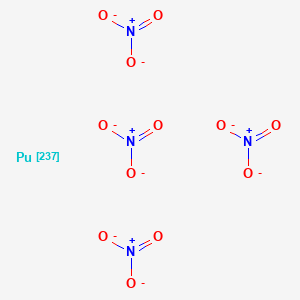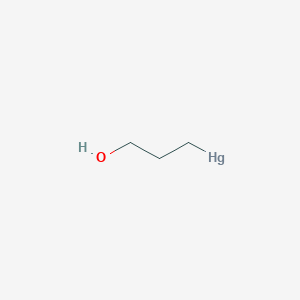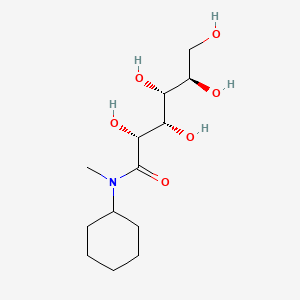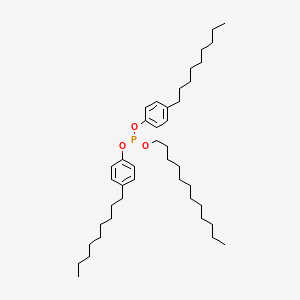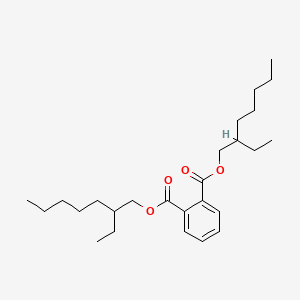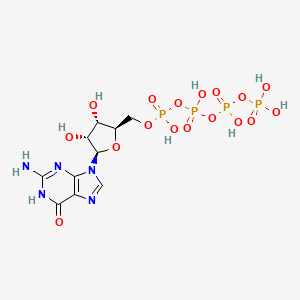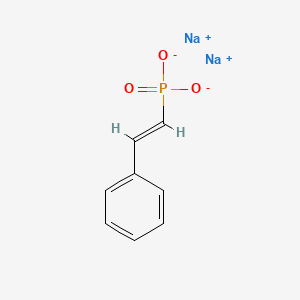
Disodium (2-phenylvinyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium (2-phenylvinyl)phosphonate is an organophosphorus compound with the molecular formula C8H7Na2O3P. It is known for its unique chemical structure, which includes a phosphonate group attached to a phenylvinyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium (2-phenylvinyl)phosphonate typically involves the reaction of a phosphonate precursor with a phenylvinyl compound. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction is often carried out under mild conditions using a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium (2-phenylvinyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenylvinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phenylvinyl phosphonates.
Wissenschaftliche Forschungsanwendungen
Disodium (2-phenylvinyl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of disodium (2-phenylvinyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in phosphorylation processes, thereby affecting cellular signaling pathways. The compound’s ability to bind to hydroxyapatite makes it useful in targeting bone tissues .
Vergleich Mit ähnlichen Verbindungen
- Disodium etidronate
- Disodium pamidronate
- Disodium alendronate
Comparison: Disodium (2-phenylvinyl)phosphonate is unique due to its phenylvinyl moiety, which imparts distinct chemical properties compared to other phosphonates. While compounds like disodium etidronate and disodium alendronate are primarily used in bone disease treatment, this compound’s applications extend to organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
80286-14-2 |
|---|---|
Molekularformel |
C8H7Na2O3P |
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
disodium;dioxido-oxo-[(E)-2-phenylethenyl]-λ5-phosphane |
InChI |
InChI=1S/C8H9O3P.2Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;;/h1-7H,(H2,9,10,11);;/q;2*+1/p-2/b7-6+;; |
InChI-Schlüssel |
CUKALIMJZKETCH-KMXZHCNGSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/P(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



